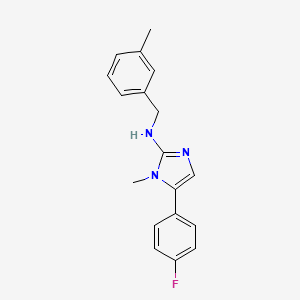![molecular formula C29H22Cl4N2O4 B11565591 Propane-2,2-diyldibenzene-4,1-diyl bis[(3,4-dichlorophenyl)carbamate] CAS No. 143537-64-8](/img/structure/B11565591.png)
Propane-2,2-diyldibenzene-4,1-diyl bis[(3,4-dichlorophenyl)carbamate]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane-2,2-diyldibenzene-4,1-diyl bis[(3,4-dichlorophenyl)carbamate] is a complex organic compound characterized by its unique structure, which includes two benzene rings connected by a propane-2,2-diyl group and substituted with 3,4-dichlorophenyl carbamate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propane-2,2-diyldibenzene-4,1-diyl bis[(3,4-dichlorophenyl)carbamate] typically involves the reaction of propane-2,2-diyldibenzene-4,1-diyl with 3,4-dichlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and toluene, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of high-purity Propane-2,2-diyldibenzene-4,1-diyl bis[(3,4-dichlorophenyl)carbamate].
Análisis De Reacciones Químicas
Types of Reactions
Propane-2,2-diyldibenzene-4,1-diyl bis[(3,4-dichlorophenyl)carbamate] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Propane-2,2-diyldibenzene-4,1-diyl bis[(3,4-dichlorophenyl)carbamate] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and advanced materials.
Mecanismo De Acción
The mechanism by which Propane-2,2-diyldibenzene-4,1-diyl bis[(3,4-dichlorophenyl)carbamate] exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction cascades, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparación Con Compuestos Similares
Similar Compounds
- Propane-2,2-diyldibenzene-4,1-diyl bis(3-methoxybenzoate)
- 4,4’-(Propane-2,2-diyl)bis(cyanatobenzene)
- 4,4’-Bis(2-aminobenzen sulfonyl)bisphenol ester
Uniqueness
Propane-2,2-diyldibenzene-4,1-diyl bis[(3,4-dichlorophenyl)carbamate] is unique due to its specific substitution pattern with 3,4-dichlorophenyl carbamate groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, differentiating it from other similar compounds.
Propiedades
Número CAS |
143537-64-8 |
|---|---|
Fórmula molecular |
C29H22Cl4N2O4 |
Peso molecular |
604.3 g/mol |
Nombre IUPAC |
[4-[2-[4-[(3,4-dichlorophenyl)carbamoyloxy]phenyl]propan-2-yl]phenyl] N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C29H22Cl4N2O4/c1-29(2,17-3-9-21(10-4-17)38-27(36)34-19-7-13-23(30)25(32)15-19)18-5-11-22(12-6-18)39-28(37)35-20-8-14-24(31)26(33)16-20/h3-16H,1-2H3,(H,34,36)(H,35,37) |
Clave InChI |
YDMKHMXIENHLPW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)OC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B11565508.png)

![2-{[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11565517.png)
![4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 4-methylbenzoate](/img/structure/B11565519.png)
![2-[(2-bromobenzyl)sulfanyl]-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11565520.png)
![3-methyl-6-{4-[(3-methylbenzyl)oxy]phenyl}-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11565521.png)
![2,4-bis[(2Z)-2-benzylidenehydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11565525.png)
![5-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]naphthalene-1-carboxamide](/img/structure/B11565531.png)
![(5E)-5-(3-fluorobenzylidene)-3-{[(3-fluorophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11565533.png)
![3-[(Phenylcarbonyl)amino]phenyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate](/img/structure/B11565535.png)
![1,1'-Decane-1,10-diylbis[3-(3-ethylphenyl)urea]](/img/structure/B11565546.png)
![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B11565549.png)
![2-Chloro-N-[(1E)-1-{N'-[(E)-(2,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenyleth-1-EN-1-YL]benzamide](/img/structure/B11565556.png)
![2-(naphthalen-1-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11565561.png)
